Functional Ablation of GSK-3 Kinase Inhibition via N1-Methylation
MeBIO is differentiated from its parent compound BIO by a single N1-methyl group, which structurally ablates its ability to inhibit GSK-3. While BIO potently inhibits GSK-3 with an IC50 of 5 nM, MeBIO exhibits a drastic reduction in activity, with an IC50 greater than 44 μM . This represents a >8,800-fold decrease in potency, rendering MeBIO functionally inactive as a GSK-3 inhibitor at concentrations where BIO is fully efficacious.
| Evidence Dimension | GSK-3 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 44 μM (range reported up to >100 μM) |
| Comparator Or Baseline | BIO (6-bromoindirubin-3'-oxime): IC50 = 5 nM |
| Quantified Difference | >8,800-fold decrease in potency |
| Conditions | In vitro kinase activity assays using purified GSK-3α/β. |
Why This Matters
This quantitative difference is essential for researchers requiring a structurally matched, kinase-inactive control to isolate the GSK-3-dependent effects of BIO in cellular signaling studies.
